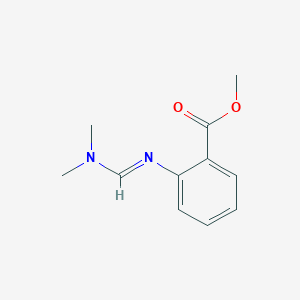
Anthranilic acid, N-dimethylaminomethylene-, methyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
オステロン酢酸塩は、主に獣医学において犬の良性前立腺肥大の治療に使用されます . この化合物は、エストロゲンおよびアンドロゲン効果が最小限であるのに対し、強力な抗アンドロゲンおよびプロゲステロン活性を示します .
2. 製法
オステロン酢酸塩は、複数の経路で合成できます。一般的な方法の1つは、17α-アセトキシ-6-クロロプレグナ-4,6-ジエン-3,20-ジオンを、還流ジオキサン中で2,3-ジクロロ-5,6-ジシアノベンゾキノンで脱水素化することです。これにより、17α-アセトキシ-6-クロロプレグナ-1,4,6-トリエン-3,20-トリオンが生成され、これを続いて還流ジオキサン中で四酸化オスミウムおよび過ヨウ素酸ナトリウムで酸化して、17α-アセトキシ-6-クロロ-1α-ヒドロキシ-2-オキサプレグナ-4,6-ジエン-3,20-ジオンを生成します。 最終生成物は、この化合物をメタノール-テトラヒドロフラン混合物中で水素化ホウ素ナトリウムおよび炭酸水素ナトリウムで処理することによって得られます .
準備方法
Osaterone acetate can be synthesized through multiple routes. One common method involves the dehydrogenation of 17α-acetoxy-6-chloropregna-4,6-diene-3,20-dione using 2,3-dichloro-5,6-dicyanobenzoquinone in refluxing dioxane. This yields 17α-acetoxy-6-chloropregna-1,4,6-triene-3,20-trione, which is then oxidized with osmium tetroxide and sodium periodate in refluxing dioxane to produce 17α-acetoxy-6-chloro-1α-hydroxy-2-oxapregna-4,6-diene-3,20-dione. The final product is obtained by treating this compound with sodium borohydride and sodium bicarbonate in a methanol-tetrahydrofuran mixture .
化学反応の分析
オステロン酢酸塩は、次のようなさまざまな化学反応を起こします。
酸化: この化合物は、四酸化オスミウムおよび過ヨウ素酸ナトリウムなどの試薬を使用して酸化できます。
還元: 水素化ホウ素ナトリウムは、一般的にオステロン酢酸塩を還元するために使用されます。
これらの反応で使用される一般的な試薬には、2,3-ジクロロ-5,6-ジシアノベンゾキノン、四酸化オスミウム、過ヨウ素酸ナトリウム、水素化ホウ素ナトリウム、および炭酸水素ナトリウムが含まれます。 これらの反応から生成される主要な生成物には、オステロン酢酸塩のさまざまなヒドロキシ化および酸化誘導体が含まれます .
科学的研究の応用
オステロン酢酸塩には、いくつかの科学研究における応用があります。
作用機序
オステロン酢酸塩は、アンドロゲン受容体のアンタゴニストとして作用し、テストステロンやジヒドロテストステロンなどのアンドロゲンの生物活性を阻害することによってその効果を発揮します。 また、プロゲステロン受容体のアゴニストとして作用し、天然のプロゲステロンの作用を模倣します . この二重の作用は、前立腺のサイズを縮小させ、犬の良性前立腺肥大の症状を軽減するのに役立ちます .
類似化合物との比較
オステロン酢酸塩は、クロルマジノン酢酸塩やデルマジノン酢酸塩など、他のステロイド系抗アンドロゲンおよびプロゲステロンと類似しています。 オステロン酢酸塩は、エストロゲンおよびアンドロゲン活性が最小限である点が特徴であり、特に獣医学的用途に適しています . その他の類似化合物には、以下が含まれます。
クロルマジノン酢酸塩: 獣医学で使用される別のステロイド系抗アンドロゲンおよびプロゲステロンです。
デルマジノン酢酸塩: 同様の用途を持つステロイド系抗アンドロゲンですが、薬物動態が異なります.
特性
CAS番号 |
113290-32-7 |
|---|---|
分子式 |
C11H14N2O2 |
分子量 |
206.24 g/mol |
IUPAC名 |
methyl 2-(dimethylaminomethylideneamino)benzoate |
InChI |
InChI=1S/C11H14N2O2/c1-13(2)8-12-10-7-5-4-6-9(10)11(14)15-3/h4-8H,1-3H3 |
InChIキー |
OWQMAKRMHORJCK-UHFFFAOYSA-N |
SMILES |
CN(C)C=NC1=CC=CC=C1C(=O)OC |
正規SMILES |
CN(C)C=NC1=CC=CC=C1C(=O)OC |
同義語 |
Benzoic acid, 2-[[(dimethylamino)methylene]amino]-, methyl ester (9CI) |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![1-(2,3-Dihydropyrrolo[2,1-b]thiazol-7-yl)ethanone](/img/structure/B37452.png)
![5,6,13-trimethoxy-12-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(14),4(16),5,7,11(15),12-hexaene-3,10-dione](/img/structure/B37456.png)

![6,6-Dimethyl-4H-thieno[3,4-c][1,2]oxazole](/img/structure/B37461.png)


